molecular formula C16H19N3O B7537041 (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone

(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone

Cat. No. B7537041
M. Wt: 269.34 g/mol
InChI Key: QPMOKJPYPKADNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, also known as MPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the cathinone family, which is a group of synthetic compounds that are structurally similar to amphetamines. The synthesis method of MPPP involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the stimulant and euphoric effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant and euphoric effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has a well-defined chemical structure, which makes it easy to study. However, one limitation of using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is that it has potential for abuse and addiction. Therefore, it is important to use caution when handling this compound.

Future Directions

There are many potential future directions for the study of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. One possible direction is the development of new drugs based on the structure of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. Another possible direction is the study of the long-term effects of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone use. Additionally, further research is needed to fully understand the mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone and its potential as a treatment for mood disorders and cognitive enhancement.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The synthesis method of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied for its potential as a treatment for depression, anxiety, and other mood disorders, as well as its potential as a cognitive enhancer. The mechanism of action of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has a number of biochemical and physiological effects, including an increase in neurotransmitter levels and heart rate, blood pressure, and body temperature. While there are advantages to using (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments, it is important to use caution due to its potential for abuse and addiction. There are many potential future directions for the study of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, including the development of new drugs based on its structure and the study of its long-term effects.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol. The reducing agent used in the reaction is typically sodium borohydride or lithium aluminum hydride. The reaction yields (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone as a white crystalline powder, which is purified by recrystallization.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been extensively studied for its potential pharmacological properties. It has been shown to have stimulant and euphoric effects similar to those of amphetamines. (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to have potential as a treatment for depression, anxiety, and other mood disorders. Additionally, (4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied for its potential as a cognitive enhancer.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-7-11-18(12-8-13)16(20)14-3-5-15(6-4-14)19-10-2-9-17-19/h2-6,9-10,13H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMOKJPYPKADNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone

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